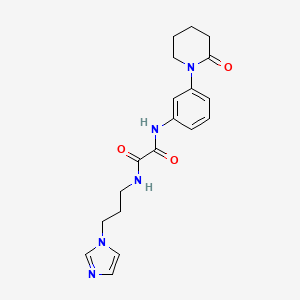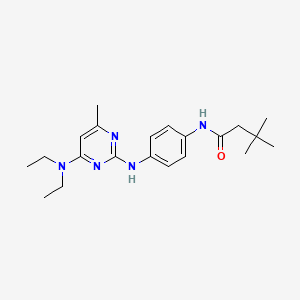
2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains an imidazolidinone ring, which is a type of heterocycle. It also has a quinoline moiety and an ethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the cyclic imidazolidinone and quinoline moieties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The imidazolidinone ring, the ethoxyphenyl group, and the quinoline moiety could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Studies
Research has been dedicated to synthesizing novel derivatives of related compounds with potential biological activities. One study detailed the synthesis of novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives, showcasing a multistep reaction sequence leading to compounds with potential biological activities (Bhambi et al., 2010).
Structural Orientations and Properties
Another area of focus is the study of structural orientations and properties of amide derivatives and their coordination to anions. For instance, research on the spatial orientations of amide derivatives in relation to anion coordination revealed unique geometries and structural formations (Kalita & Baruah, 2010). Further studies have also explored the crystal structures of co-crystals and salts of quinoline derivatives, providing insights into their molecular arrangements and interactions (Karmakar, Kalita, & Baruah, 2009).
Antimicrobial and Antiprotozoal Activities
Compounds related to 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide have been assessed for their antimicrobial and antiprotozoal activities. For example, newer quinoxaline-oxadiazole hybrids were evaluated for their activities against various microbial and protozoal agents, showing promising results (Patel et al., 2017).
Activity against Mycobacterium tuberculosis
Additionally, certain derivatives have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with modifications of lead compounds yielding highly potent antitubercular agents. These compounds demonstrated activity against drug-resistant strains and showed no apparent toxicity to mammalian cells (Pissinate et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-2-29-18-10-8-17(9-11-18)26-14-13-25(22(26)28)15-20(27)24-19-7-3-5-16-6-4-12-23-21(16)19/h3-12H,2,13-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHFNYKHSULBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2701769.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)



![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)


![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)
![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)

